molecular formula C18H18O4 B184373 1,2-Diphenylethylene diacetate CAS No. 3682-07-3

1,2-Diphenylethylene diacetate

Cat. No. B184373
CAS RN: 3682-07-3
M. Wt: 298.3 g/mol
InChI Key: YERNEDFODXSYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diphenylethylene diacetate, also known as DPEA, is a chemical compound that is widely used in scientific research. It belongs to the family of diphenylethylenes, which are known for their diverse biological activities. DPEA is a colorless crystalline solid that is soluble in organic solvents but insoluble in water.

Mechanism of Action

The mechanism of action of 1,2-Diphenylethylene diacetate is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. 1,2-Diphenylethylene diacetate has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
1,2-Diphenylethylene diacetate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, through the induction of apoptosis and cell cycle arrest. 1,2-Diphenylethylene diacetate has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 1,2-Diphenylethylene diacetate has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1,2-Diphenylethylene diacetate has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, it also has some limitations, such as its limited water solubility and its tendency to undergo photoisomerization under UV light. These limitations can be overcome by using appropriate experimental conditions and by using 1,2-Diphenylethylene diacetate in combination with other compounds.

Future Directions

There are several future directions for the research on 1,2-Diphenylethylene diacetate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its role in the regulation of cellular signaling pathways, such as the Nrf2 pathway. Additionally, the development of new synthetic methods for 1,2-Diphenylethylene diacetate and its derivatives could lead to the discovery of new biological activities and applications.

Synthesis Methods

1,2-Diphenylethylene diacetate can be synthesized by the reaction of 1,2-dibromoethane with benzene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the two aromatic rings. The yield of 1,2-Diphenylethylene diacetate can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reactants, and the choice of solvent.

Scientific Research Applications

1,2-Diphenylethylene diacetate has been used in a variety of scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit a wide range of biological activities, such as antitumor, anti-inflammatory, and antioxidant effects. 1,2-Diphenylethylene diacetate has also been used as a fluorescent probe for imaging biological systems, due to its ability to undergo photoisomerization.

properties

CAS RN

3682-07-3

Product Name

1,2-Diphenylethylene diacetate

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(2-acetyloxy-1,2-diphenylethyl) acetate

InChI

InChI=1S/C18H18O4/c1-13(19)21-17(15-9-5-3-6-10-15)18(22-14(2)20)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3

InChI Key

YERNEDFODXSYDP-UHFFFAOYSA-N

SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C

Other CAS RN

6316-82-1

Origin of Product

United States

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